molecular formula C10H11ClO2 B1294281 4-Phenoxybutyryl chloride CAS No. 5139-89-9

4-Phenoxybutyryl chloride

Cat. No. B1294281
CAS RN: 5139-89-9
M. Wt: 198.64 g/mol
InChI Key: SYLRFDTUTMLVNM-UHFFFAOYSA-N
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Patent
US05194442

Procedure details

A solution of 238 g (1.2 mole) of 4-phenoxybutyryl chloride, dissolved in 350 ml of 1,2-dichloroethane, is added dropwise to a suspension, cooled to 0° C., of 192 g of aluminum trichloride in 1,200 ml of 1,2-dichloroethane within 4.5 hours while passing through nitrogen and stirring vigorously. The mixture is then stirred at 0° C. for 1.5 hours and allowed to warm to room temperature overnight. The mixture is added to a stirred mixture of 2,000 ml of concentrated hydrochloric acid and 2.5 kg of ice and then stirred for 1.5 hours. The aqueous phase is decanted off, and insoluble residue is removed from the organic phase by filtration, washing thoroughly with 1,2-dichloroethane. The aqueous phase is extracted 3-4 times more with methylene chloride, and the combined organic phases are washed with saturated sodium bicarbonate solution, water and saturated sodium chloride solution and dried over sodium sulfate. A yellowish oil is obtained after the solvent has been evaporated off in vacuo and is dissolved in diethyl ether, and the last residues of dyestuff are removed by filtration. Evaporation in vacuo results in a clear oil which distils at 74°-75° C./0.02 torr.
Quantity
238 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
192 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2.5 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][CH2:9][CH2:10][C:11](Cl)=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[Cl-].[Cl-].[Al+3].Cl>ClCCCl>[O:1]1[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[C:11](=[O:12])[CH2:10][CH2:9][CH2:8]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
238 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CCCC(=O)Cl
Name
Quantity
350 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
192 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
ice
Quantity
2.5 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise to a suspension
STIRRING
Type
STIRRING
Details
The mixture is then stirred at 0° C. for 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
stirred for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The aqueous phase is decanted off
CUSTOM
Type
CUSTOM
Details
insoluble residue is removed from the organic phase by filtration
WASH
Type
WASH
Details
washing thoroughly with 1,2-dichloroethane
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted 3-4 times more with methylene chloride
WASH
Type
WASH
Details
the combined organic phases are washed with saturated sodium bicarbonate solution, water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
A yellowish oil is obtained after the solvent
CUSTOM
Type
CUSTOM
Details
has been evaporated off in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in diethyl ether
CUSTOM
Type
CUSTOM
Details
the last residues of dyestuff are removed by filtration
CUSTOM
Type
CUSTOM
Details
Evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
results in a clear oil which
CUSTOM
Type
CUSTOM
Details
distils at 74°-75° C./0.02 torr

Outcomes

Product
Name
Type
Smiles
O1CCCC(C2=C1C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.